2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and the thienyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process leads to the formation of intermediate [1,2,4]triazolo[4,3-c]quinazolines, which undergo Dimroth rearrangement to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter the bromine atoms or other substituents.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atoms.
Scientific Research Applications
2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to interact with biomolecular targets through hydrogen bond formation and high dipole moments.
Biological Studies: It has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Chemical Biology: The compound’s unique structure allows it to be used as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, enabling it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-thio[1,2,4]triazolo[1,5-c]quinazoline: This compound shares a similar triazoloquinazoline core but contains a thio group instead of the dibromo-thienyl group.
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds have different heteroaryl groups attached to the triazoloquinazoline core.
Uniqueness
2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of bromine atoms and the thienyl group, which confer distinct chemical properties and reactivity. These features differentiate it from other triazoloquinazoline derivatives and contribute to its specific biological activities.
Properties
IUPAC Name |
2-(4,5-dibromothiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2N4S/c14-8-5-10(20-11(8)15)12-17-13-7-3-1-2-4-9(7)16-6-19(13)18-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMWMBCSUKVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=C(S4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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